1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILMRSSGKFWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516728 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-25-4 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84243-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1 Oxa 4,9 Diazaspiro 5.5 Undecan 3 One Derivatives
Fundamental Reaction Pathways
The reactivity of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives can be broadly categorized into reactions that modify the core functional groups without altering the spirocyclic framework. These include oxidation-reduction processes and various substitution reactions.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound derivatives primarily involve the interconversion of the lactam and the corresponding cyclic amine functionalities, as well as transformations of the piperidine (B6355638) ring.
Oxidation: The piperidine moiety within the spirocyclic system is susceptible to oxidation. The aerobic oxidation of cyclic secondary amines to their corresponding lactams is a known transformation, often catalyzed by metal complexes such as ceria-supported nanogold. osti.gov In the context of the fully reduced 1-oxa-4,9-diazaspiro[5.5]undecane, selective oxidation of the piperidine nitrogen could potentially yield the corresponding lactam. Furthermore, N-alkyl piperidines can undergo oxidation to form iminium ions, which are valuable intermediates for further functionalization at the α-carbon. acs.orgnih.gov The use of hypervalent iodine reagents has been shown to facilitate the oxidation of N-protected piperidines. nih.gov
Reduction: The lactam carbonyl group in this compound is a key site for reduction. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), is expected to reduce the amide bond to the corresponding amine, yielding 1-Oxa-4,9-diazaspiro[5.5]undecane. This transformation is a common strategy in the synthesis of spirocyclic piperidine derivatives from their lactam precursors. The reduction of the lactam provides access to the fully saturated diazaspirocycle, which can then be subjected to further derivatization.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Oxidation of Piperidine | Au/CeO₂, O₂, 160 °C | 2-Piperidone (by analogy) | osti.gov |
| Reduction of Lactam | LiAlH₄, THF | 1-Oxa-4,9-diazaspiro[5.5]undecane | General lactam reduction |
Substitution Reactions
Substitution reactions on the this compound scaffold can occur at several positions, most notably at the nitrogen atoms and potentially at the α-carbon to the lactam carbonyl.
The nitrogen atoms of the diazaspirocyclic system, particularly the piperidine nitrogen (N-9), are nucleophilic and readily undergo substitution reactions. N-alkylation and N-acylation are common transformations used to introduce a wide variety of substituents. For instance, in the synthesis of pharmacologically active derivatives, the piperidine nitrogen is often alkylated with phenethyl groups or acylated to introduce urea (B33335) functionalities. nih.govacs.orgnih.gov These reactions typically proceed under standard conditions, such as the use of alkyl halides in the presence of a base for N-alkylation, or acyl chlorides and isocyanates for N-acylation.
Substitution at the α-carbon to the lactam carbonyl (C-2) is also a potential pathway for functionalization, although less commonly reported for this specific system. This type of reaction generally proceeds through the formation of an enolate intermediate under basic conditions, which can then react with various electrophiles. Such modifications would allow for the introduction of alkyl, aryl, or other functional groups at the C-2 position, further diversifying the chemical space of these spirocycles.
Ring Manipulation and Scission Processes
Reactions that involve the cleavage or rearrangement of the heterocyclic rings constitute a significant aspect of the chemistry of this compound. These processes can lead to the formation of linear or macrocyclic structures.
Ring-Opening Reactions of the Spirocyclic Lactam Moiety
The δ-lactam ring in this compound can be opened under both acidic and basic hydrolytic conditions. The mechanism of hydrolysis for lactams is analogous to that of acyclic amides, involving nucleophilic attack at the carbonyl carbon. youtube.comrsc.org
Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to yield the ring-opened carboxylate and an amine. youtube.com Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. youtube.com The rate of hydrolysis of δ-lactams has been found to be comparable to that of β-lactams, indicating a significant degree of ring strain that facilitates cleavage. nih.gov
Another important ring-opening process is the ring-opening polymerization (ROP) of lactams. δ-Valerolactam, a simple δ-lactam, readily undergoes ROP to form polyamides. rsc.orgrsc.orgresearchgate.net This suggests that this compound could serve as a monomer for the synthesis of novel polyamides with spirocyclic units incorporated into the polymer backbone. Both anionic and cationic ROP mechanisms are known for lactams. rsc.orgnih.gov
| Reaction | Conditions | Mechanism | Product | Reference |
| Basic Hydrolysis | Aqueous NaOH | Nucleophilic acyl substitution | Ring-opened amino acid | youtube.com |
| Acidic Hydrolysis | Aqueous H₃O⁺ | Nucleophilic acyl substitution | Ring-opened amino acid | youtube.com |
| Ring-Opening Polymerization | Anionic or Cationic Initiators | Chain-growth polymerization | Polyamide | rsc.orgnih.gov |
Reactivity of Substituents Attached to the Spiro Ring System
The functional groups attached to the this compound core can undergo a variety of chemical transformations, providing a means to fine-tune the properties of the molecule. The reactivity of these substituents is often influenced by the electronic and steric environment of the spirocyclic scaffold.
Derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecane have been extensively studied in the context of drug discovery, with various substituents introduced at the N-4 and N-9 positions. acs.orgnih.govacs.org For example, N-aryl substituents at the 4-position can be further modified through standard aromatic chemistry, such as electrophilic aromatic substitution, depending on the nature of the aryl group. Similarly, substituents on the piperidine nitrogen (N-9) can be altered. For instance, a benzyl (B1604629) protecting group can be removed via hydrogenolysis and replaced with other alkyl or acyl groups. acs.org
The piperidine ring itself offers sites for functionalization. While direct C-H functionalization of piperidines can be challenging, methods have been developed for the selective introduction of functional groups at various positions on the ring, often proceeding through radical or organometallic intermediates. nih.gov These strategies could be applied to substituted this compound derivatives to create novel analogues with tailored properties.
Conformational Analysis and Stereochemical Features
Elucidation of Preferred Conformations in Spiro Undecane (B72203) Systems
In analogous systems like 1,7-dioxaspiro[5.5]undecane, three primary chair-chair conformations are possible: one with both heteroatoms in axial positions relative to the other ring, one with both in equatorial positions, and a mixed axial-equatorial conformation. ulaval.ca The relative stability of these conformations is dictated by a balance of steric interactions and stabilizing stereoelectronic effects. For 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, the analysis involves the orientation of the oxygen (O1) and the two nitrogen atoms (N4 and N9) relative to the spiro center and the adjacent ring. The presence of the carbonyl group at C3 further influences the geometry of the morpholinone ring, potentially flattening the chair conformation slightly in that region.
Influence of Stereoelectronic Effects on Conformational Preferences
Stereoelectronic effects, which involve the spatial arrangement of orbitals and the distribution of electrons, are paramount in determining the conformational preferences of heterocyclic compounds. e-tarjome.com In spirocycles containing heteroatoms like oxygen and nitrogen, these effects can override classical steric considerations.
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor an axial orientation, despite potential steric hindrance. wikipedia.org This effect is attributed to a stabilizing interaction between a lone pair of electrons on one heteroatom and the antibonding (σ) orbital of the adjacent C-X bond (where X is another heteroatom). cdnsciencepub.com This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a condition met in the axial conformation. chemtube3d.com
In this compound, several anomeric interactions are possible:
Endo-anomeric effect: Involving the ring oxygen (O1) lone pairs and the C1-C10 or C1-C2 bonds, and the N9 lone pair and the C9-C8 or C9-C10 bonds.
Exo-anomeric effect: This refers to the orientation of substituents on the anomeric carbon. While the core structure is unsubstituted, this effect becomes relevant in derivatives. wikipedia.orgresearchgate.net
Studies on the closely related 1,7-dioxaspiro[5.5]undecane system have shown that the conformation with two anomeric effects (where both oxygens are axial) is significantly more stable than conformations with one or zero anomeric effects. cdnsciencepub.comchemtube3d.com A similar principle applies to this compound, where conformations maximizing the stabilizing n -> σ* interactions involving the lone pairs on O1 and N9 will be favored. The presence of nitrogen, which is less electronegative than oxygen, may modulate the strength of these effects compared to dioxa-analogs. studylib.net
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. The anomeric effect is a specific type of n -> σ* hyperconjugation. e-tarjome.com
Assessment of Molecular Rigidity and Three-Dimensional Geometry
Spirocyclization inherently imparts a high degree of molecular rigidity. nih.gov The fusion of two rings through a single sp3-hybridized carbon atom significantly restricts the conformational freedom that would be present in two separate rings. This rigidity is further enhanced by the stereoelectronic effects discussed previously. For instance, the strong preference for conformations that maximize the anomeric effect can "lock" the molecule into a specific three-dimensional shape. researchgate.net
The resulting 3D geometry of this compound is characterized by the two heterocyclic rings being held in approximately perpendicular planes. youtube.com This fixed, non-planar arrangement is a hallmark of spirocyclic compounds and is a key determinant of their biological activity, as seen in various medicinal chemistry applications where this scaffold is used to achieve specific spatial orientations for interacting with biological targets. researchgate.netnih.govsoton.ac.uk
Analysis of Chirality in Spirocyclic Architectures
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org Spirocyclic compounds can exhibit chirality even in the absence of traditional chiral centers (a carbon atom with four different substituents). This type of stereoisomerism is often referred to as axial chirality. rsc.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are powerful tools for investigating the electronic properties of molecules, offering insights into their stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and its analogs, DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms, known as geometric optimization.
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density, which is a key factor in understanding chemical bonding and reactivity. wikipedia.org It provides a detailed picture of the donor-acceptor interactions within a molecule. In the case of this compound, NBO analysis can reveal the interactions between the lone pair of electrons on the nitrogen atom and the antibonding orbital of the adjacent carbonyl group (π* C=O).
This interaction, often referred to as resonance or hyperconjugation, is critical to the chemical nature of the lactam ring. The strength of this donor-acceptor interaction can be quantified by the stabilization energy, E(2). Studies on analogous lactam systems have demonstrated that the magnitude of this energy is directly related to the planarity of the nitrogen atom; a more planar nitrogen leads to a stronger interaction and a more delocalized system. researchgate.net This delocalization affects the carbonyl group's reactivity and its ability to form hydrogen bonds, which are often crucial for binding to biological macromolecules.
Prediction of Molecular Interactions and Structural Features
Computational modeling plays a pivotal role in modern drug discovery by predicting how a molecule will interact with its biological target, thereby guiding the design of new and improved therapeutic agents.
Ligand Design Based on Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For derivatives of 1-Oxa-4,9-diazaspiro[5.5]undecane, pharmacophore models have been developed by identifying the common structural features among a series of active compounds. nih.govfigshare.com
These models typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry. Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. This approach has been successfully used in the development of dual-acting ligands, for example, those targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.govfigshare.com
Table 1: Key Pharmacophoric Features for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Feature | Description | Importance in Ligand Design |
| Hydrogen Bond Acceptor | Typically the carbonyl oxygen of the lactam ring. | Crucial for interaction with receptor-site hydrogen bond donors. |
| Hydrogen Bond Donor | The N-H group of the lactam or other substituted amines. | Forms key interactions with receptor-site hydrogen bond acceptors. |
| Hydrophobic Core | The spirocyclic aliphatic rings. | Provides a rigid scaffold and contributes to van der Waals interactions. |
| Aromatic/Hydrophobic Group | Substituents at various positions on the spiro-core. | Can engage in π-π stacking or hydrophobic interactions with the target. |
Theoretical Analysis of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods are invaluable in rationalizing and predicting SAR. For the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold, theoretical SAR analyses have been conducted to guide the optimization of lead compounds. acs.orgnih.gov
By systematically modifying different parts of the molecule in silico, researchers can predict the impact of these changes on binding affinity and functional activity. For instance, studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have explored the effects of substituents at various positions of the spirocyclic system. acs.org These computational SAR studies have shown that phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 can lead to favorable activity profiles. nih.gov
In Silico Docking Simulations for Target Interaction Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, docking is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a biological target, such as a receptor or an enzyme.
These simulations generate a series of possible binding poses and score them based on their predicted binding affinity. This allows researchers to generate hypotheses about the key molecular interactions driving the binding event. For example, docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. unimore.it This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding characteristics.
Table 2: Summary of Computational Approaches and Their Applications
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Determination of stable 3D structures and electronic properties. |
| Natural Bond Orbital (NBO) Analysis | Elucidation of intramolecular electronic interactions and reactivity. |
| Pharmacophore Modeling | Identification of key structural features for biological activity and virtual screening. |
| Structure-Activity Relationship (SAR) Analysis | Rationalization of experimental data and prediction of the activity of new derivatives. |
| Molecular Docking | Prediction of binding modes and generation of target interaction hypotheses. |
Despite a comprehensive search for scientific literature and data, detailed experimental spectroscopic and chromatographic information specifically for the chemical compound “this compound” is not publicly available.
Numerous studies have been conducted on derivatives of this spirocyclic system, particularly those with substitutions at the 4 and 9 positions, which are investigated for various pharmaceutical applications. These studies provide extensive spectroscopic and chromatographic characterization for the specific derivatives they synthesize. However, the spectral data (NMR, IR, MS) are unique to each of these substituted molecules and cannot be used to accurately represent the parent compound, “this compound”.
The hydrochloride salt of the target compound is commercially available under the CAS number 1402232-51-2. While vendors indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this substance, the actual experimental data, including peak lists, chemical shifts, and fragmentation patterns, are not published in accessible scientific journals or databases.
Consequently, without primary or secondary sources containing the specific analytical data for “this compound,” it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The fundamental information required to populate the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Advanced Liquid Chromatography Techniques is not present in the available scientific literature.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Advanced Liquid Chromatography Techniques for Purification and Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives. The versatility of HPLC allows for both achiral (reversed-phase) and chiral separations, which are crucial for purity assessment and the isolation of stereoisomers.
Reversed-Phase HPLC for Purity Determination
While specific analytical methods for the parent compound are not extensively detailed in publicly available literature, methodologies developed for structurally related spirocyclic compounds offer significant insight. For instance, the purity of analogous 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been successfully determined using reversed-phase HPLC. These methods typically employ a C18 stationary phase, which is effective for separating compounds of moderate polarity.
A representative method for purity analysis of a related triazaspiro[5.5]undecan-2-one derivative is detailed in the table below. This method demonstrates the conditions suitable for ensuring the purity of such spirocyclic structures, confirming they meet or exceed a 95% purity threshold.
| Parameter | Condition |
|---|---|
| Stationary Phase | NUCLEOSHELL RP18 (50 × 4.6 mm, 2.7 μm) |
| Mobile Phase | Acetonitrile and 0.01 M (NH₄)₂HPO₄ (pH 6.6) |
| Flow Rate | 1.5 mL/min |
Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) has been utilized to confirm the purity of various derivatives of this compound, with reported purities of 100%. acs.org
Chiral HPLC for Enantioseparation
The stereochemistry of this compound and its derivatives can be a critical determinant of their biological activity. Chiral HPLC is an indispensable tool for the separation and analysis of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven effective for the enantioseparation of related diazaspiro compounds. nih.gov These separations are typically performed under normal-phase conditions.
A specific application of chiral HPLC has been documented for the preparative separation of the enantiomers of a substituted derivative, 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. acs.org This separation was crucial for isolating the individual (2R) and (2S) enantiomers to determine their specific biological activities. acs.org The enantiomeric excess (ee) of the separated compounds was also confirmed using chiral HPLC analysis. acs.org
The detailed conditions for this preparative chiral separation are provided in the following table.
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralpak IA |
| Eluent | n-heptane/(IPA + 2% DEA) 95/5 (v/v) |
| Flow Rate | 12 mL/min |
| Temperature | Ambient |
This methodology successfully yielded the (2R) enantiomer with a 97% ee and the (2S) enantiomer with a 100% ee, demonstrating the efficacy of chiral HPLC in resolving the stereoisomers of this class of compounds. acs.org Studies on similar diazaspiro[4.5]decan-4-ones have also shown successful enantioseparation using various polysaccharide-type CSPs like Chiralcel OJ, Chiralcel OD, and Lux-Amylose-2 with mobile phases consisting of n-hexane/2-propanol or n-hexane/ethanol mixtures. nih.gov
Research Significance and Potential Applications in Chemical Biology
Scaffold Development for Molecular Probes
The rigid, complex three-dimensionality of spirocyclic scaffolds makes them highly valuable in the design of molecular probes. The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, provides a versatile foundation that can be systematically modified to achieve high affinity and selectivity for biological targets.
The 1-oxa-4,9-diazaspiro[5.5]undecane framework has proven to be a fruitful scaffold for designing potent ligands against both receptors and enzymes.
Receptor Ligands: A notable application is the development of dual-target ligands for pain management. Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized as potent dual agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R). acs.orgnih.gov This dual action is a strategic approach to creating safer analgesics. nih.govbohrium.com A versatile synthetic route starting from N-Boc-piperidone allows for systematic exploration of substitutions at various positions on the spirocyclic core to optimize this dual activity. acs.org
Enzyme Inhibitors: The utility of this scaffold class extends to enzyme inhibition. Trisubstituted urea (B33335) derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting potential drug candidates for chronic kidney disease. nih.gov In a related spirocyclic lactam series, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives were developed as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation and an attractive target in oncology. uzh.chacs.orgnih.gov
| Compound | Target(s) | Activity | Potential Application |
|---|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives (e.g., 15au) | μ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R) | Dual MOR Agonist / σ1R Antagonist | Pain Management acs.orgnih.govacs.org |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based Ureas (e.g., Compound 19) | Soluble Epoxide Hydrolase (sEH) | Potent sEH Inhibitor | Chronic Kidney Disease nih.gov |
| 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives (e.g., UZH2) | METTL3/METTL14 Complex | Potent and Selective Inhibitor (IC50 = 5 nM) | Oncology, Viral Infections uzh.chacs.org |
β-turns are crucial secondary structures in peptides that mediate molecular recognition events, including protein-protein interactions. The creation of small molecules that mimic these turns is a significant goal in medicinal chemistry. Spirocyclic lactams are excellent candidates for β-turn mimetics due to their conformationally restricted nature. acs.orgnih.gov Molecular modeling and NMR analysis of other spiro β-lactam systems have confirmed their ability to adopt stable β-turn conformations, stabilized by intramolecular hydrogen bonds. acs.orgnih.gov Although not yet demonstrated specifically for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, its inherent spirocyclic lactam structure makes it a prime candidate for investigation as a peptidomimetic capable of mimicking β-turns. acs.orgresearchgate.net
Modulation of Biological Pathways through Structural Design
A key advantage of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is that its biological activity can be finely tuned through specific structural modifications, allowing for systematic modulation of biological pathways.
Detailed structure-activity relationship (SAR) studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have provided significant mechanistic insights into their dual activity at MOR and σ1R. acs.org Researchers found that specific substitutions at key positions on the spirocyclic core were critical for achieving a balanced profile. The optimal profile for potent MOR agonism and σ1R antagonism was achieved with phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. nih.govacs.org For instance, compound 15au emerged as a lead candidate, showing a well-balanced dual profile and potent analgesic activity comparable to oxycodone but with a potentially better safety profile. acs.orgnih.govbohrium.com
| Position on Scaffold | Favorable Substitution | Impact on Activity |
|---|---|---|
| Position 9 | Phenethyl derivatives | Key for dual MOR/σ1R profile nih.govacs.org |
| Position 4 | Substituted pyridyl moieties | Contributes to optimal activity nih.govacs.org |
| Position 2 | Small alkyl groups | Enhances the desired pharmacological profile nih.govacs.org |
While direct evidence of influencing cellular differentiation is emerging, related spirocyclic scaffolds show activity in modulating key cellular processes. Inhibitors based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold targeting the METTL3/METTL14 complex have demonstrated clear target engagement in cancer cells. uzh.chnih.gov The METTL3/METTL14 complex is a critical regulator of N6-methyladenosine (m6A) in RNA, which plays a role in processes like cell proliferation, stem cell differentiation, and tumorigenesis. uzh.chacs.orgnih.gov The lead compound, UZH2, was shown to reduce m6A levels in polyadenylated RNA in both acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3) cell lines, leading to impaired cell growth in the leukemia line. uzh.chuzh.ch This demonstrates how these spirocyclic compounds can influence fundamental cellular machinery involved in disease states.
Contribution to Modern Drug Discovery Strategies (Structural/Mechanistic Insights)
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold and its analogues contribute to several modern drug discovery strategies by providing novel structural and mechanistic insights.
One major contribution is in the area of multimodal drug design . The development of dual MOR agonist/σ1R antagonist ligands exemplifies the strategy of creating a single molecule that acts on multiple targets to achieve a superior therapeutic effect. acs.org This approach can lead to improved efficacy and a reduction in the side effects associated with single-target agents, such as the constipation caused by traditional opioids. nih.govdntb.gov.ua
Furthermore, the use of spirocyclic scaffolds is itself a modern strategy to enhance the quality of drug candidates. These scaffolds increase the three-dimensional character (fraction of sp3-hybridized carbons) of a molecule. This complexity is often associated with improved physicochemical properties, better selectivity, and a higher probability of success in clinical development. researchgate.net
Finally, research on related scaffolds highlights the power of structure-based drug design . The optimization of 1,4,9-triazaspiro[5.5]undecan-2-one inhibitors of METTL3 was heavily guided by protein crystallography, which provided detailed insights into how the ligands bind to the enzyme's active site. acs.orguzh.ch This allowed for rational modifications to the scaffold, leading to a remarkable 1400-fold improvement in potency. uzh.chnih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Accessibility
Recent years have seen a surge in the development of novel methods for constructing spiro-heterocyclic frameworks. nih.govrsc.org These emerging techniques hold significant promise for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives. Some of the most promising future directions include:
Asymmetric Organocatalysis: The use of chiral N-heterocyclic carbenes (NHCs) as catalysts has emerged as a powerful tool for the enantioselective synthesis of spiro-heterocycles. nih.govnih.gov This approach could be adapted to generate chiral this compound derivatives with high stereocontrol, which is crucial for optimizing interactions with biological targets.
Microwave-Assisted Multicomponent Reactions: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of complex heterocyclic systems, including spiro-moieties. rsc.orgresearchgate.net The development of one-pot, multicomponent reactions under microwave conditions could provide rapid access to a diverse library of this compound analogues for high-throughput screening.
Novel Cycloaddition Strategies: The Staudinger [2+2] ketene-imine cycloaddition is a well-established method for the synthesis of β-lactams, a structural motif related to the lactam portion of this compound. rsc.orgnih.govdigitellinc.com Future research could explore novel variations of this and other cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct the spirocyclic core with greater efficiency and stereoselectivity. nih.gov
These advanced synthetic approaches are expected to significantly enhance the accessibility and diversity of this compound derivatives, thereby facilitating broader exploration of their chemical and biological properties.
Deeper Mechanistic Understanding of Spirocyclic Reactivity
A thorough understanding of the reaction mechanisms governing the formation and reactivity of the this compound core is essential for the rational design of new synthetic routes and the prediction of compound stability and reactivity. The unique steric and electronic environment of the spirocyclic junction influences the reactivity of the entire molecule.
Future research in this area will likely focus on:
Kinetic and Thermodynamic Studies: Detailed kinetic and thermodynamic investigations of the key bond-forming steps in the synthesis of the spiro-scaffold will provide valuable insights into the factors that control reaction rates and product distributions. This knowledge can be leveraged to optimize reaction conditions and improve the efficiency of existing synthetic protocols.
Stereochemical Control: Understanding the factors that govern the stereochemical outcome of reactions involving the spiro-center is of paramount importance. Mechanistic studies can elucidate the transition state geometries and non-covalent interactions that determine the diastereoselectivity and enantioselectivity of synthetic transformations. For instance, in Staudinger-type reactions leading to spiro-β-lactams, the stereochemistry can be influenced by the nature of the imine and ketene (B1206846) precursors. nih.gov
Reactivity of the Lactam Ring: The lactam moiety is a key functional group in this compound. A deeper understanding of its reactivity towards nucleophiles and electrophiles, and how this is modulated by the spirocyclic framework, will be crucial for developing strategies for further functionalization and for understanding its potential modes of action in biological systems.
By combining experimental and computational approaches, researchers can build a comprehensive picture of the reactivity of this unique spirocyclic system, paving the way for more sophisticated molecular design.
Advanced Computational Approaches for Structure-Function Prediction
In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. For the this compound scaffold, advanced computational methods can provide valuable insights into its structure-function relationships, guiding the design of new derivatives with enhanced properties.
Future directions in the computational modeling of these compounds will likely involve:
Density Functional Theory (DFT) Calculations: DFT methods are well-suited for studying the electronic structure, molecular geometry, and reactivity of spiro-heterocycles. researchgate.net These calculations can be used to predict key properties such as intramolecular charge transfer, which can be important for understanding the behavior of these molecules in biological systems or as functional materials. researchgate.netbohrium.com DFT can also be employed to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound derivatives interact with their biological targets, such as proteins or nucleic acids. These simulations can help to identify key binding interactions, predict binding affinities, and understand the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As more biological data for this compound derivatives becomes available, QSAR models can be developed to correlate their structural features with their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of potent and selective modulators of biological processes.
The integration of these advanced computational techniques into the research workflow will enable a more rational and efficient approach to the design and optimization of this compound-based compounds.
Exploration of New Biological Targets and Pathways Mediated by Spiro Undecane (B72203) Derivatives
While derivatives of the broader diazaspiro[5.5]undecane family have shown promise in targeting a range of biological systems, the full therapeutic potential of the this compound scaffold remains largely untapped. Future research will focus on identifying and validating new biological targets and elucidating the cellular pathways through which these compounds exert their effects.
Based on the activities of structurally related spirocyclic compounds, several promising areas for future investigation emerge:
Neurological Disorders: Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists, suggesting their potential for the treatment of pain. acs.orgresearchgate.net Further exploration of this scaffold could lead to the development of novel analgesics with improved side-effect profiles. Additionally, the 3,9-diazaspiro[5.5]undecane core has been investigated for its interaction with γ-aminobutyric acid type A (GABA-A) receptors, indicating a potential role in modulating neuronal inhibition. soton.ac.uk
Metabolic and Inflammatory Diseases: Trisubstituted urea (B33335) derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney disease and other inflammatory conditions. nih.gov This highlights the potential of this scaffold in developing treatments for a range of metabolic and inflammatory disorders.
Oncology: The structurally related 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has yielded potent and selective inhibitors of METTL3, an RNA methyltransferase that is a key player in various cancers. researchgate.netacs.orgnih.gov This suggests that the this compound core could also serve as a template for the design of novel anticancer agents targeting epigenetic pathways.
Infectious Diseases: Spiro-lactams, in general, have been investigated for their antimicrobial properties. nih.gov Systematic screening of a diverse library of this compound derivatives against a panel of bacterial, fungal, and viral pathogens could uncover new leads for the development of anti-infective agents.
The following table summarizes the biological targets that have been identified for structurally related spiro undecane derivatives, providing a roadmap for future investigations into the therapeutic potential of the this compound scaffold.
| Derivative Scaffold | Biological Target | Potential Therapeutic Area |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | μ-Opioid Receptor (MOR) and σ1 Receptor | Pain |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease, Inflammation |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 (RNA methyltransferase) | Cancer |
| 3,9-Diazaspiro[5.5]undecane | γ-Aminobutyric Acid Type A (GABA-A) Receptor | Neurological Disorders |
A systematic exploration of these and other biological targets, coupled with a deeper understanding of the underlying mechanisms of action, will be crucial in unlocking the full therapeutic potential of this promising class of spirocyclic compounds.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives?
Answer:
The synthesis often involves Buchwald–Hartwig coupling for introducing aryl or heteroaryl groups at the 9-position of the spirocyclic core. For example, a Boc-protected intermediate is subjected to coupling with pyridinyl or benzodioxan moieties, followed by deprotection to yield the final compound . Early synthetic routes from the 1980s utilized alkylation of the spirocyclic lactam with indol-3-ylethyl or benzodioxan-methyl groups, achieving moderate yields (40–60%) after purification . Key optimization steps include solvent selection (e.g., DCM or EtOAC/MeOH mixtures) and catalyst screening for spirocyclic ring closure.
Advanced: How do substituents at the 4- and 9-positions modulate dual μ-opioid receptor (MOR) agonism and σ1 receptor antagonism?
Answer:
Substituents at the 4-position (e.g., halogens, trifluoromethyl, or pyridinyl groups) enhance steric bulk and electronic effects, improving σ1 receptor binding. For instance, ortho-halogenated benzyl groups increase σ1R antagonism by 10-fold compared to unsubstituted analogs . At the 9-position, 2-indol-3-ylethyl or benzodioxan-methyl groups optimize MOR agonism while minimizing off-target hERG channel inhibition. Structure-activity relationship (SAR) studies reveal that balanced lipophilicity (logP ~2.5–3.5) is critical for dual activity, achieved through iterative molecular docking and in vitro assays .
Basic: What analytical techniques are recommended for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in DCCI3 at 298.1K with zg30 pulse sequences to resolve spirocyclic proton environments (e.g., δ 79.6 ppm for the lactam carbonyl) .
- GC-MS : Employ electron ionization (EI) at 70 eV for fragmentation patterns, focusing on m/z peaks corresponding to the spirocyclic core (e.g., m/z 188.65 for C8H13ClN2O derivatives) .
- HPLC : Reverse-phase C18 columns with MeOH/H2O gradients (0.1% TFA) ensure >95% purity, critical for pharmacological assays .
Advanced: How can contradictory SAR data arising from substituent effects be resolved?
Answer:
Contradictions often stem from divergent receptor binding modes. For example, trifluoromethyl groups at the 4-position enhance σ1R antagonism but reduce MOR affinity due to steric clashes. Computational strategies like molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations help rationalize these effects. Case studies show that 3-pyridinyl substitutions improve MOR/σ1R selectivity by forming hydrogen bonds with Tyr206 (σ1R) while avoiding hydrophobic pockets in MOR .
Pharmacological Focus: What in vivo models validate the antihypertensive activity of this scaffold?
Answer:
The spontaneously hypertensive rat (SHR) model is standard. Compound 21 (9-(2-indol-3-ylethyl)-derivative) reduced systolic blood pressure by 30–40 mmHg at 10 mg/kg (oral), attributed to α1-adrenoceptor blockade. Key endpoints include plasma norepinephrine levels and receptor occupancy assays . For pain management, rodent tail-flick and formalin tests confirm dual MOR/σ1R activity, with ED50 values <5 mg/kg for derivatives like 8.10 (ESTEVE Pharmaceuticals) .
Synthesis Challenge: How can low yields in spirocyclic ring formation be mitigated?
Answer:
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos systems for Buchwald–Hartwig coupling to reduce side reactions .
- Solvent Control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve ring-closure kinetics .
- Protection/Deprotection : Boc-protected intermediates prevent amine oxidation, with TFA-mediated deprotection in anhydrous conditions .
Safety and Handling: What precautions are critical for lab-scale handling?
Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE : Use nitrile gloves, goggles, and explosion-proof equipment due to flammability (flash point <100°C) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .
Advanced: What computational tools aid in designing multi-target derivatives?
Answer:
- Pharmacophore Modeling : Merge 3D models of MOR (based on morphine) and σ1R (from Laggner et al.) to identify overlapping binding features .
- QSAR : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values .
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER force field) to predict off-target risks (e.g., hERG inhibition) .
Data Contradiction: Why do some analogs show high in vitro potency but poor in vivo efficacy?
Answer:
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of benzyl groups reduces bioavailability. Introduce electron-withdrawing substituents (e.g., F, CF₃) to block metabolic hotspots .
- Solubility : Derivatives with logS <–4 require co-solvents (e.g., PEG400) for in vivo dosing .
Emerging Applications: What non-opioid therapeutic avenues are being explored?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
